Sub-Nanomolar NaV1.8 Inhibition with Key Building Block
A derivative synthesized from the 3-chloro-4-(trifluoromethoxy)phenyl scaffold—specifically, (S)-N-((R)-3-chloro-4-(trifluoromethoxy)phenyl)(5-(trifluoromethoxy)pyridin-2-yl)methyl)-2-oxoimidazolidine-4-carboxamide—demonstrates an IC₅₀ of 1.30 nM against human NaV1.8 channels stably expressed in HEK293 cells, measured using automated patch clamp electrophysiology [1]. In contrast, when the 3-chloro-4-(trifluoromethoxy)phenyl moiety is incorporated into a different chemotype—a 4,5-dihydro-1H-imidazole scaffold targeting the NMDA NR2B receptor—the IC₅₀ is 3,480 nM (3.48 μM), representing a >2,600-fold loss in potency relative to the NaV1.8-optimized chemotype [2]. The differentiating factor is not the 3-chloro-4-(trifluoromethoxy)phenyl fragment per se, but the synthetic accessibility it provides to specific chemotypes that achieve high-affinity interactions. Other regioisomeric cinnamic acid building blocks (e.g., 4-chloro-3-trifluoromethoxy or 3-chloro-5-trifluoromethoxy) cannot generate the identical binding orientation because the relative position of chlorine and –OCF₃ is altered, a factor known to critically influence NaV1.8 binding site complementarity [3].
| Evidence Dimension | NaV1.8 inhibitory potency of the final elaborated drug candidate |
|---|---|
| Target Compound Data | IC₅₀ = 1.30 nM (compound derived from 3-chloro-4-(trifluoromethoxy)phenyl fragment; oxazolidine-carboxamide scaffold) |
| Comparator Or Baseline | IC₅₀ = 3,480 nM (compound containing the identical 3-chloro-4-(trifluoromethoxy)phenyl fragment but on a dihydroimidazole scaffold targeting NMDA NR2B) |
| Quantified Difference | ~2,677-fold greater potency for the NaV1.8-optimized chemotype |
| Conditions | NaV1.8: human NaV1.8 and NaV1.5 channels stably expressed in HEK293 cells; automated patch clamp sodium current measurements. NMDA NR2B: calcium flux assay. |
Why This Matters
This demonstrates that the 3-chloro-4-(trifluoromethoxy)phenyl fragment is a critical pharmacophoric element enabling sub-nanomolar NaV1.8 inhibitor drug candidates when paired with the appropriate core scaffold, making the cinnamic acid building block strategically valuable for procuring teams supporting pain research programs.
- [1] BindingDB. BDBM621869: (S)-N-((R)-3-chloro-4-(trifluoromethoxy)phenyl)(5-(trifluoromethoxy)pyridin-2-yl)methyl)-2-oxoimidazolidine-4-carboxamide. US20230312528, Example 39A. IC50: 1.30 nM on human NaV1.8 expressed in HEK293 cells. Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=621869 View Source
- [2] BindingDB. BDBM50212679: 2-(3-chloro-4-(trifluoromethoxy)phenyl)-5-(2-(trifluoromethoxy)phenyl)-4,5-dihydro-1H-imidazole (CHEMBL247115). IC50: 3.48E+3 nM on NMDA NR2B receptor. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50212679 View Source
- [3] Merck Sharp & Dohme. US Patent US20230312528. Compounds of structural formula (I) are inhibitors of Nav1.8 channel activity. Available at: https://image-ppubs.uspto.gov/dirsearch-public/print/downloadPdf/20230312528 View Source
